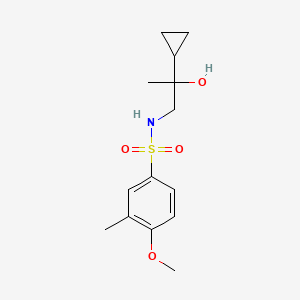
N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, research, and industry .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the presence of functional groups, and the overall 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of a compound is determined by its structure. The functional groups present in the molecule, their arrangement, and the overall stability of the molecule all contribute to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined experimentally or predicted using computational methods.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research in organic chemistry often explores the synthesis and modification of sulfonamide compounds due to their significance in drug development and material science. For instance, the preparation of secondary amines from primary amines via 2‐nitrobenzenesulfonamides illustrates a methodological advancement in organic synthesis, highlighting the utility of sulfonamide derivatives in constructing complex amine structures (Kurosawa, Kan, & Fukuyama, 2003). Similarly, the synthesis of novel peripherally octa-substituted metallophthalocyanines demonstrates the role of sulfonamide groups in developing materials with potential applications in photodynamic therapy and fluorescence imaging (Kantekin et al., 2015).
Pharmacological and Biological Research
In the realm of pharmacological research, sulfonamides, including derivatives similar to the specified compound, have been investigated for their antitumor and antimicrobial activities. A study on the structure and gene expression relationship of antitumor sulfonamides provided insights into how these compounds affect cellular pathways and gene expression in cancer cells, advancing our understanding of their mechanism of action (Owa et al., 2002). Moreover, the synthesis and evaluation of dibenzensulfonamides for inducing apoptosis and autophagy pathways in cancer cells illustrate the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2018).
Materials Science and Catalysis
Sulfonamide derivatives also find applications in materials science, particularly in the development of catalysts and functional materials. For example, the design and synthesis of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation demonstrate the utility of sulfonamide-based compounds in facilitating chemical transformations, with implications for green chemistry and industrial applications (Hazra et al., 2015).
Wirkmechanismus
The mechanism of action of a compound, particularly in biological systems, is often complex and involves interactions with various biomolecules. Understanding the mechanism of action can provide insights into the compound’s potential uses.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-8-12(6-7-13(10)19-3)20(17,18)15-9-14(2,16)11-4-5-11/h6-8,11,15-16H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLRCRJNVLZDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2CC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)
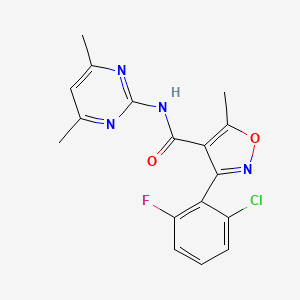
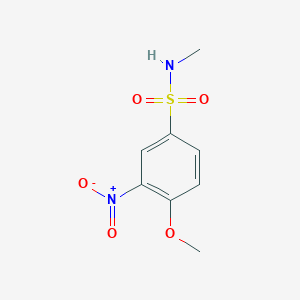
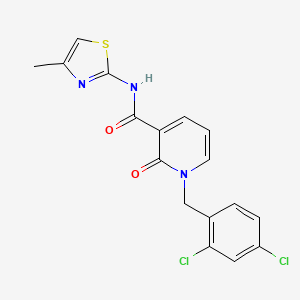


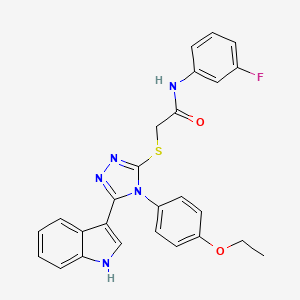
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
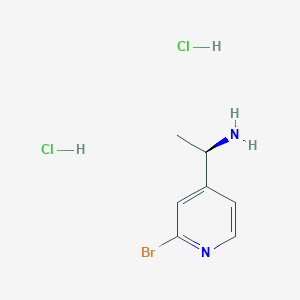
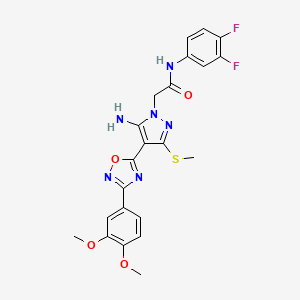
![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)
![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)